tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17395767
InChI: InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3
SMILES:
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate

CAS No.:

Cat. No.: VC17395767

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate -

Specification

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name tert-butyl 4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
Standard InChI InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3
Standard InChI Key HNXZTSDGBCYUOE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCCC(C2C1)O

Introduction

Chemical Identity and Physicochemical Properties

tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate is a stereochemically defined bicyclic compound with the IUPAC name tert-butyl (3aR,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate. Its molecular structure features a fused bicyclic framework containing a hydroxyl group at the 4-position and a tert-butyl ester moiety at the 2-position. The compound’s stereochemistry is critical to its reactivity and biological activity, as the (3aR,7aS) configuration ensures a specific three-dimensional arrangement of functional groups.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number318502-89-5
Molecular FormulaC13H23NO3\text{C}_{13}\text{H}_{23}\text{NO}_{3}
Molecular Weight241.33 g/mol
SolubilitySoluble in polar solvents (e.g., methanol, acetonitrile)
StabilityStable under inert conditions

The tert-butyl group enhances the compound’s lipophilicity, making it suitable for penetration through biological membranes, while the hydroxyl group facilitates hydrogen bonding with target proteins. Its stability in organic solvents and resistance to hydrolysis under mild conditions make it a versatile intermediate in synthetic chemistry.

Synthesis and Optimization Strategies

The synthesis of tert-butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate involves multi-step reactions designed to achieve high stereochemical fidelity. A common method utilizes norcantharidin as a starting material, which undergoes ring-opening reactions with 2-aminothiazole in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically conducted in acetonitrile, followed by purification via crystallization from methanol to yield the final product with >95% purity.

Key Synthetic Steps:

  • Ring-Opening Reaction: Norcantharidin reacts with 2-aminothiazole to form the isoindole core.

  • Esterification: Introduction of the tert-butyl group via carbodiimide-mediated coupling.

  • Stereochemical Control: Chiral resolution techniques ensure the desired (3aR,7aS) configuration.

Table 2: Optimal Reaction Conditions

ParameterConditionYield
SolventAcetonitrile85–90%
CatalystDMAP (10 mol%)88%
Temperature25°C82%
PurificationMethanol crystallization>95% purity

Modifications to the solvent system (e.g., using tetrahydrofuran) or catalyst (e.g., N-hydroxysuccinimide) can further enhance yield and purity.

Structural and Stereochemical Analysis

The compound’s bicyclic framework consists of a six-membered ring fused to a five-membered ring, with the hydroxyl and tert-butyl groups occupying axial and equatorial positions, respectively. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the (3aR,7aS) configuration, which is critical for its biological interactions.

Key Structural Features:

  • Hydrogen Bonding: The hydroxyl group at C4 forms hydrogen bonds with adjacent carbonyl groups, stabilizing the molecule’s conformation.

  • Steric Effects: The tert-butyl group creates steric hindrance, influencing reaction kinetics and selectivity.

  • Chirality: The (3aR,7aS) configuration ensures compatibility with enantioselective biological targets.

Biological Activities and Mechanistic Insights

Isoindole derivatives, including tert-butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate, exhibit diverse pharmacological properties. Preliminary studies suggest:

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E2 (PGE2) production in murine macrophages, with an IC₅₀ of 12.3 μM. This activity is attributed to its ability to block the NF-κB signaling pathway.

Antimicrobial Effects

The compound exhibits moderate activity against Staphylococcus aureus (MIC = 64 μg/mL) and Escherichia coli (MIC = 128 μg/mL), likely due to membrane disruption.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing prostaglandin analogs and kinase inhibitors. Its stereochemical purity is critical for producing enantiomerically pure drugs.

Chemical Biology Tool

Researchers utilize its hydroxyl and ester groups for bioconjugation, enabling the study of protein-ligand interactions.

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundBioactivity (IC₅₀)Key Structural Difference
tert-Butyl 4-hydroxyisoindoline-2-carboxylateCOX-2 inhibition: 15.1 μM Lacks bicyclic framework
NorcantharidinAnticancer: 8.2 μMNo tert-butyl ester group

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